
Tris(ethylenediamine-N,N')platinum tetranitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(ethylenediamine-N,N’)platinum tetranitrate is a coordination compound that features platinum as the central metal atom coordinated to three ethylenediamine ligands and four nitrate anions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(ethylenediamine-N,N’)platinum tetranitrate typically involves the reaction of platinum(IV) chloride with ethylenediamine in the presence of nitric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired coordination complex .
Industrial Production Methods
Industrial production of Tris(ethylenediamine-N,N’)platinum tetranitrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(ethylenediamine-N,N’)platinum tetranitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethylenediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum coordination compounds .
Applications De Recherche Scientifique
Tris(ethylenediamine-N,N’)platinum tetranitrate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other platinum complexes.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Mécanisme D'action
The mechanism of action of Tris(ethylenediamine-N,N’)platinum tetranitrate involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination bonds with these biomolecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Tris(ethylenediamine-N,N’)platinum tetranitrate is unique due to its specific coordination environment and the presence of nitrate anions.
Propriétés
Numéro CAS |
68133-89-1 |
|---|---|
Formule moléculaire |
C6H24N7O3Pt+3 |
Poids moléculaire |
437.39 g/mol |
Nom IUPAC |
ethane-1,2-diamine;platinum(4+);nitrate |
InChI |
InChI=1S/3C2H8N2.NO3.Pt/c3*3-1-2-4;2-1(3)4;/h3*1-4H2;;/q;;;-1;+4 |
Clé InChI |
AJSDMHXNURDELI-UHFFFAOYSA-N |
SMILES canonique |
C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


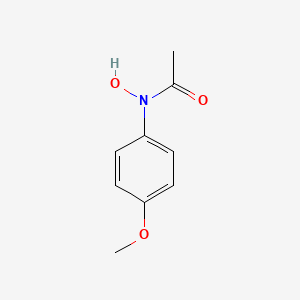
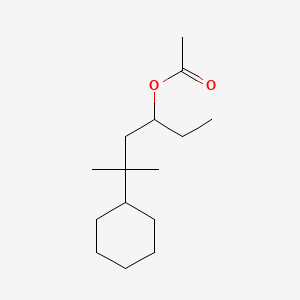
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
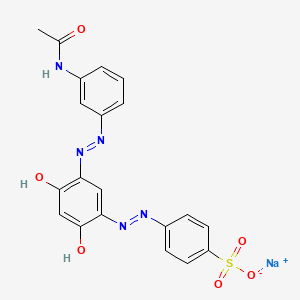
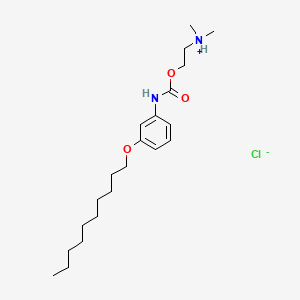

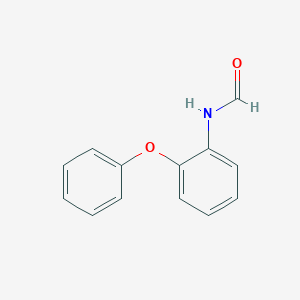


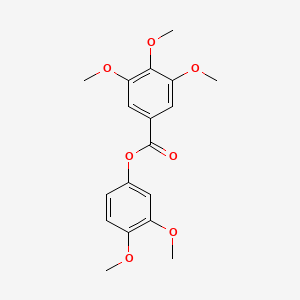

![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)
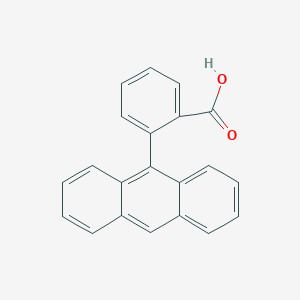
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)
